3-Hydroxy-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one
Description
3-Hydroxy-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one is a synthetic indolin-2-one derivative characterized by a bicyclic indole core modified at the 3-position with a hydroxy and 2-oxopropyl group and at the 1-position with a 2-(m-tolyloxy)ethyl substituent. Its molecular formula is C₂₀H₂₁NO₄ (MW: 339.39 g/mol), with structural complexity arising from the m-tolyloxyethyl group, which introduces steric bulk and lipophilicity.
Properties
IUPAC Name |
3-hydroxy-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-14-6-5-7-16(12-14)25-11-10-21-18-9-4-3-8-17(18)20(24,19(21)23)13-15(2)22/h3-9,12,24H,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQNYUPMLYZLMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3C(C2=O)(CC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one typically involves multiple steps, starting with the formation of the indolin-2-one core. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, 3-Hydroxy-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with biological molecules can provide insights into cellular processes.
Medicine: In the field of medicine, this compound has potential as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating various diseases.
Industry: In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for applications in material science and catalysis.
Mechanism of Action
The mechanism by which 3-Hydroxy-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Lipophilicity : Bulky aromatic substituents (e.g., m-tolyloxyethyl, benzyloxyethyl) may enhance lipophilicity, improving membrane permeability but risking reduced aqueous solubility .
- Stereochemistry : highlights the importance of chirality (S-configuration implied for the base compound), suggesting enantioselective bioactivity that may extend to the target compound .
Biological Activity
Chemical Structure and Properties
The chemical structure of 3-Hydroxy-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one can be represented as follows:
- Molecular Formula : C₁₈H₁₉N₁O₃
- Molecular Weight : 293.35 g/mol
This compound features an indolinone core, which is known for its role in various pharmacological activities due to its ability to interact with multiple biological targets.
Anticancer Activity
Research indicates that indolinone derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that this compound can induce apoptosis in various cancer cell lines.
Case Study: Breast Cancer
In a study involving breast cancer cell lines, this compound showed a dose-dependent reduction in cell viability, with IC50 values indicating potent cytotoxicity. The mechanism was linked to the activation of caspase pathways and the disruption of mitochondrial membrane potential.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Overview
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Properties
Indolinones are recognized for their anti-inflammatory effects. Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways, which play a critical role in inflammation.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies have shown that it has moderate bioavailability with a half-life suitable for therapeutic use. Toxicological assessments indicate that it has a favorable safety profile when administered in appropriate doses.
Q & A
Q. How is the structural characterization of 3-hydroxy-3-(2-oxopropyl)indolin-2-one validated in academic studies?
Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For example, the planar structure of the compound was confirmed using -NMR, -NMR, and HRMS, while its stereochemistry was inferred by comparing optical rotation values with synthesized analogs . X-ray crystallography may also be applied for derivatives, as seen in related indolin-2-one compounds (e.g., triclinic crystal system, space group P1) .
Q. What synthetic methodologies are reported for indolin-2-one derivatives with similar substituents?
Synthesis often involves multicomponent cascade reactions or stepwise functionalization. For example:
- Pd-catalyzed annulation : 3-Diazo oxindole reacts with isocyanides to form intermediates like N-(tert-butyl)-2-oxoindoline-3-carboxamide, which can be further modified .
- Acid-catalyzed cyclization : Refluxing 3-formyl-indole derivatives with thiazolidinones in acetic acid yields fused indole-thiazole systems, applicable for structural analogs .
Reaction optimization (temperature, solvent, catalysts) is critical to maximize yield and purity .
Q. What biological role has been identified for this compound in gut microbiome studies?
The compound is a metabolite of Enterocloster spp., a human gut bacterium, and inhibits nitric oxide (NO) production in murine macrophages (IC = 34 μM) under lipopolysaccharide (LPS) stimulation. This suggests a potential immunomodulatory role in gut-microbe interactions .
Advanced Research Questions
Q. How do structural modifications influence the compound’s bioactivity?
- Substituent effects : The m-tolyloxyethyl group may enhance lipophilicity, affecting membrane permeability and target binding. Analogs with 4-methoxybenzyl or 5-chloro substitutions show improved cytotoxicity (GI = 2–60 μM in breast cancer models) .
- Chirality : The S-configured hydroxy group (inferred from optical rotation) is critical for NO inhibition, as enantiomers may exhibit reduced activity .
Q. What mechanistic insights exist regarding its inhibition of nitric oxide production?
The compound likely targets the NF-κB or MAPK pathways, reducing inducible nitric oxide synthase (iNOS) expression. Experimental validation includes:
Q. How can synthesis be optimized for scalable production of enantiopure forms?
- Chiral resolution : Use of chiral stationary phases (e.g., amylose- or cellulose-based HPLC columns) to separate enantiomers.
- Asymmetric catalysis : Palladium-catalyzed reactions with chiral ligands (e.g., BINAP) to directly synthesize S-configured products .
- Crystallization control : Adjusting solvent polarity and cooling rates to favor enantiopure crystal formation .
Q. What contradictions exist in reported bioactivity data, and how can they be resolved?
- Discrepancies in IC values : Variability may arise from differences in cell models (e.g., primary vs. immortalized macrophages) or LPS batch potency. Standardized protocols for cell culture and stimulant preparation are recommended .
- Off-target effects : Some indole derivatives interact with serotonin receptors, complicating mechanistic studies. Counter-screening against unrelated targets (e.g., GPCR panels) is advised .
Methodological Recommendations
Q. What analytical techniques are essential for purity assessment?
- HPLC-MS : Quantifies impurities and confirms molecular weight.
- Elemental analysis : Validates C, H, N composition (±0.4% tolerance).
- Thermogravimetric analysis (TGA) : Detects residual solvents or decomposition products .
Q. How should researchers design structure-activity relationship (SAR) studies?
- Scaffold diversification : Synthesize analogs with variations in the 2-oxopropyl, m-tolyloxyethyl, or indole moieties.
- Biological assays : Prioritize high-throughput screening (HTS) for NO inhibition, cytotoxicity, and metabolic stability (e.g., microsomal incubation) .
- Computational modeling : Use molecular dynamics simulations to predict binding affinities for iNOS or other targets .
Q. What strategies mitigate reproducibility challenges in synthetic protocols?
- Detailed reaction logs : Document exact reagent grades, solvent batches, and humidity/temperature conditions.
- Intermediate characterization : Validate each synthetic step via NMR and MS before proceeding .
- Collaborative validation : Reproduce results across independent labs using shared standard operating procedures (SOPs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
